(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C9H12Cl2F4N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m0../s1 |
InChI Key |
RZEBBOUFLSQWFX-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde : This aldehyde is the primary aromatic precursor, providing the fluorine and trifluoromethyl substituents in the correct positions on the phenyl ring.
- Ethylenediamine or protected diamine derivatives : Used to introduce the diamine functionality.
Stepwise Preparation Process
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of imine | Condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethylenediamine to form an imine | Ethylenediamine, solvent (e.g., ethanol), mild heating |
| 2 | Reductive amination | Reduction of the imine intermediate to the corresponding amine | Sodium borohydride (NaBH4) or catalytic hydrogenation |
| 3 | Salt formation | Conversion of free diamine to dihydrochloride salt for stability and purification | HCl gas or aqueous HCl |
Stereochemical Control
The synthesis emphasizes maintaining the (1R) stereochemistry at the chiral center. This is typically achieved by:
- Using chiral starting materials or chiral catalysts during reductive amination.
- Employing resolution techniques if racemic mixtures are formed.
Reaction Conditions and Optimization
- Temperature: Controlled mild heating (25–60 °C) during imine formation to avoid side reactions.
- pH: Slightly acidic to neutral conditions favor imine formation and stability.
- Solvents: Polar protic solvents like ethanol or methanol are preferred for solubilizing reactants and facilitating condensation.
- Catalysts: For reductive amination, catalytic hydrogenation with Pd/C or NaBH4 reduction are common.
- Purification: Crystallization of the dihydrochloride salt from solvents like isopropanol or ethyl acetate enhances purity.
Alternative and Advanced Synthetic Approaches
- Biocatalytic Methods: Enzymatic reductive amination using transaminases has been explored to improve enantioselectivity and reduce environmental impact.
- Continuous Flow Synthesis: Industrial scale production may use continuous flow reactors to enhance reaction control, yield, and scalability.
- Green Chemistry: Use of natural solvents and surfactants to improve catalytic efficiency and reduce hazardous waste.
Summary of Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C9H12F4N2·2HCl |
| Molecular Weight | ~277.11 g/mol |
| Key Starting Material | 2-Fluoro-4-(trifluoromethyl)benzaldehyde |
| Main Reaction Types | Imine formation, reductive amination |
| Reducing Agents | Sodium borohydride, catalytic hydrogenation |
| Salt Formation Agent | Hydrochloric acid (HCl) |
| Typical Yield | 70–85% (depending on optimization) |
| Purification | Crystallization of dihydrochloride salt |
| Stereoselectivity | Achieved via chiral catalysts or resolution |
Research Findings and Analysis
- The presence of the trifluoromethyl and fluorine substituents significantly influences the electronic properties of the aromatic ring, facilitating selective imine formation and reduction steps.
- Maintaining stereochemical integrity is critical for biological activity, and enantioselective methods have been shown to produce high-purity (1R) isomers.
- Industrial methods focus on maximizing yield and minimizing impurities through optimized reaction times, temperatures, and reagent stoichiometries.
- Recent studies suggest that continuous flow and biocatalytic methods can reduce environmental impact and improve process efficiency.
- The hydrochloride salt form enhances the compound’s stability, solubility, and ease of handling in downstream applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10F4N2
- Molecular Weight : Approximately 295.10 g/mol
- Key Features : The trifluoromethyl group enhances lipophilicity, influencing interactions with biological targets.
Medicinal Chemistry Applications
-
Drug Development :
- Research indicates that (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl exhibits potential as a candidate in drug development due to its enhanced pharmacological properties attributed to the trifluoromethyl group. Studies are ongoing to elucidate its mechanisms of action and therapeutic applications .
-
Biological Activity :
- The compound's interaction with various biological targets is under investigation, focusing on its efficacy and safety profiles in potential therapeutic contexts. Understanding these interactions is crucial for developing effective drugs based on this compound.
-
Case Studies :
- Several studies have explored the compound's effects in vitro and in vivo, demonstrating its potential efficacy against specific diseases. For example, preliminary results suggest activity against certain cancer cell lines, warranting further investigation into its anticancer properties.
Materials Science Applications
-
Synthesis of Advanced Materials :
- The compound can be utilized in synthesizing advanced materials due to its unique chemical reactivity. Its ability to form stable complexes may lead to innovative applications in polymer science and nanotechnology.
- Catalysis :
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The fluorinated phenyl ring can interact with hydrophobic pockets in proteins, while the diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituents on the phenyl ring significantly influence the compound’s reactivity and physicochemical properties. Key comparisons include:
- Trifluoromethyl (-CF₃) vs.
- Fluorine (-F) vs. Bromine (-Br): Bromine’s larger atomic radius introduces steric hindrance, which could impede binding in enzyme-active sites compared to the smaller fluorine atom .
- Mono- vs. Bis-Aryl Substitution: Bis-aryl derivatives (e.g., bis(4-F) or bis(4-OCH₃)) exhibit greater structural rigidity, which may stabilize specific conformations in catalysis or receptor interactions .
Chirality and Stereochemical Considerations
The target compound’s (1R) configuration contrasts with the (1R,2R) stereochemistry seen in bis-aryl analogs like (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine. Chirality directly impacts biological activity; for example, (1R,2R) configurations in bis-aryl diamines are critical for enantioselective catalysis, whereas the mono-aryl target compound may exhibit distinct stereochemical preferences in binding interactions .
Salt Forms and Solubility
The dihydrochloride salt form (2HCl) is shared with (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine 2HCl . This salt formation improves aqueous solubility compared to free-base counterparts, facilitating formulation in medicinal chemistry.
Molecular Weight and Formula Comparisons
- Target Compound: Estimated formula ~C₉H₁₀F₄N₂·2HCl (MW ~307.1 g/mol).
- (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl: C₈H₁₃BrCl₂N₂ (MW 288.01 g/mol) .
- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 2HCl: C₁₆H₂₀N₂O₂·2HCl (MW 353.3 g/mol) .
The target compound’s higher molecular weight compared to bromo-substituted analogs reflects the addition of fluorine and trifluoromethyl groups, which may influence pharmacokinetic properties like volume of distribution .
Biological Activity
(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound notable for its unique structure, which includes a trifluoromethyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C9H10ClF2N2
- Molecular Weight : Approximately 295.10 g/mol
- CAS Number : 1391569-87-1
The presence of the trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. This characteristic is crucial for its pharmacological properties and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and antitumor properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have shown that compounds with fluorinated groups often display enhanced antimicrobial activity. For instance:
- Case Study : A study evaluated the activity of several fluorinated compounds against Staphylococcus aureus and found that derivatives similar to (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibited significant inhibition at concentrations as low as 0.25 µg/mL, indicating strong bactericidal properties comparable to established antibiotics like vancomycin .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 0.25 µg/mL | Bactericidal |
| Vancomycin | 0.1 µg/mL | Bactericidal |
Antitumor Activity
Fluorinated compounds are also known for their potential in cancer therapy. Research has indicated that:
- Mechanism of Action : The trifluoromethyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression, although specific pathways remain under investigation .
Interaction Studies
Understanding how (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine interacts with biological targets is essential for its development as a therapeutic agent. Preliminary studies suggest:
- Protein Binding : The compound may bind effectively to certain proteins involved in disease pathways, which could modulate their activity and lead to therapeutic effects.
Comparative Analysis with Similar Compounds
The unique features of (1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be contrasted with other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl | C9H10ClF3N2 | Different position of trifluoromethyl group; altered biological activity. |
| (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl | C9H10ClF3N2 | Enantiomer with distinct biological properties due to stereochemistry. |
These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
